

Comprehensive Application Notes and Protocols: Spectrophotometric Estimation of Saxagliptin Using MBTH Reagent

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Compound Focus: Saxagliptin Hydrate

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Introduction

Saxagliptin is an oral antihyperglycemic drug belonging to the dipeptidyl peptidase-4 inhibitor class, widely prescribed for type 2 diabetes mellitus either as monotherapy or in combination with other agents like metformin. The need for simple, economical, yet sensitive analytical methods for routine quality control of saxagliptin in pharmaceutical formulations has driven the development of various spectrophotometric techniques. Among these, the method employing **3-methyl-2-benzothiazolinone hydrazone (MBTH)** has emerged as a particularly **advantageous approach** due to its high sensitivity, selectivity, and environmental friendliness compared to previously reported methods.

Traditional analytical methods for saxagliptin quantification include ultraviolet (UV)-spectrophotometry, spectrofluorometry, high-performance thin-layer chromatography, and high-performance liquid chromatography. While these methods offer adequate sensitivity, they often require **expensive instrumentation, extensive sample preparation**, or use of **hazardous organic solvents**. The MBTH-based method overcomes these limitations through a simple derivatization reaction that produces a stable colored complex measurable in the visible region, eliminating interference from UV-absorbing excipients and enabling precise quantification at low concentrations.

The application of **Analytical Quality by Design (AQbD)** principles through response surface methodology further enhances the robustness and reliability of this method, systematically optimizing critical reaction parameters to ensure consistent performance across different laboratory conditions and instrumentation.

Analytical Principle

The spectrophotometric estimation of saxagliptin with MBTH operates through a well-established **chemical derivatization mechanism** involving charge transfer complexation. The primary amine group present in the saxagliptin molecule undergoes oxidative coupling with MBTH in the presence of ferric chloride as an oxidizing agent, resulting in the formation of a stable bluish-green colored complex with maximum absorption at 600 nm.

The reaction mechanism proceeds through two key stages:

- **Stage 1:** MBTH undergoes oxidation in the presence of ferric chloride, forming an electrophilic intermediate.
- **Stage 2:** This intermediate couples with the primary amine group of saxagliptin, forming an intensely colored azine complex.

This mechanism is highly selective for compounds containing primary amine groups, reducing potential interference from pharmaceutical excipients that typically lack this functional group. The high molar absorptivity of the resulting complex enables sensitive detection at low concentrations, while the specific wavelength of measurement (600 nm) minimizes background interference from other formulation components.

Table 1: Comparison of MBTH Method with Other Spectrophotometric Approaches for Saxagliptin

Parameter	MBTH Method	Ninhydrin Method	Direct UV Method
Detection Principle	Charge transfer complex	Schiff's base formation	Native UV absorption
λ_{max} (nm)	600	585	210-225
Linear Range ($\mu\text{g/mL}$)	0.01-0.25	1-10	1-30
Molar Absorptivity	High	Moderate	Low

Parameter	MBTH Method	Ninhydrin Method	Direct UV Method
Interference	Low	Low	High
Organic Solvent Use	None	None	Significant

Optimized Parameters and Experimental Design

The development of a robust analytical method requires systematic optimization of critical reaction parameters. Using **Box-Behnken design (BBD)** with **response surface methodology**, three key factors were optimized for the MBTH-saxagliptin reaction: MBTH concentration, ferric chloride concentration, and reaction time. This experimental design allowed for efficient exploration of the factor space while minimizing the number of required experimental runs.

The optimization process employed 17 randomized experimental runs to eliminate bias from uncontrolled variables. Response surface plots and contour plots were generated to visualize the interaction effects between factors and identify the optimal conditions for maximum absorbance response. The resulting model demonstrated high predictive capability with a determination coefficient (R^2) exceeding 0.95, indicating excellent model fit.

Table 2: Optimized Reaction Conditions for Saxagliptin-MBTH Method

Parameter	Low Level	High Level	Optimized Value
MBTH Concentration (% w/v)	0.8	1.2	1.1
Ferric Chloride Concentration (% w/v)	1.0	5.0	3.5
Reaction Time (minutes)	10	30	20
Working Concentration ($\mu\text{g/mL}$)	-	-	0.1
λ_{max} (nm)	-	-	600

The design space was generated as a multi-dimensional combination of factors and response, with the **desirability function** approach identifying the optimum conditions that maximize absorbance while maintaining practical feasibility. The robustness of the optimized method was confirmed through small deliberate variations in factors, demonstrating consistent performance across different analysts and instruments.

Equipment and Reagents

Apparatus and Instruments

- **Double-beam UV-Visible spectrophotometer** (Shimadzu 1800 or equivalent) with 1 cm matched quartz cells
- **Analytical balance** (Shimadzu AUX 220 or equivalent) with 0.1 mg sensitivity
- **Ultrasonic cleaner** (Sonica or equivalent)
- **Volumetric flasks** (10 mL, 100 mL capacity)
- **Micropipettes** of various ranges (10-100 μ L, 100-1000 μ L)
- **Water distillation apparatus**

Chemicals and Reagents

- **Saxagliptin reference standard** (purity $\geq 99\%$)
- **MBTH (3-methyl-2-benzothiazolinone hydrazone hydrochloride)** (AR grade)
- **Ferric chloride** (AR grade)
- **Ethanol** (AR grade, Qualigens or equivalent)
- **Sodium hydroxide** (AR grade)
- **Double distilled water**

Experimental Protocols

Preparation of Solutions

- **Saxagliptin standard stock solution (100 μ g/mL):** Accurately weigh 10 mg of saxagliptin reference standard and transfer to a 100 mL volumetric flask. Dissolve in 10 mL ethanol and dilute to volume

with double distilled water.

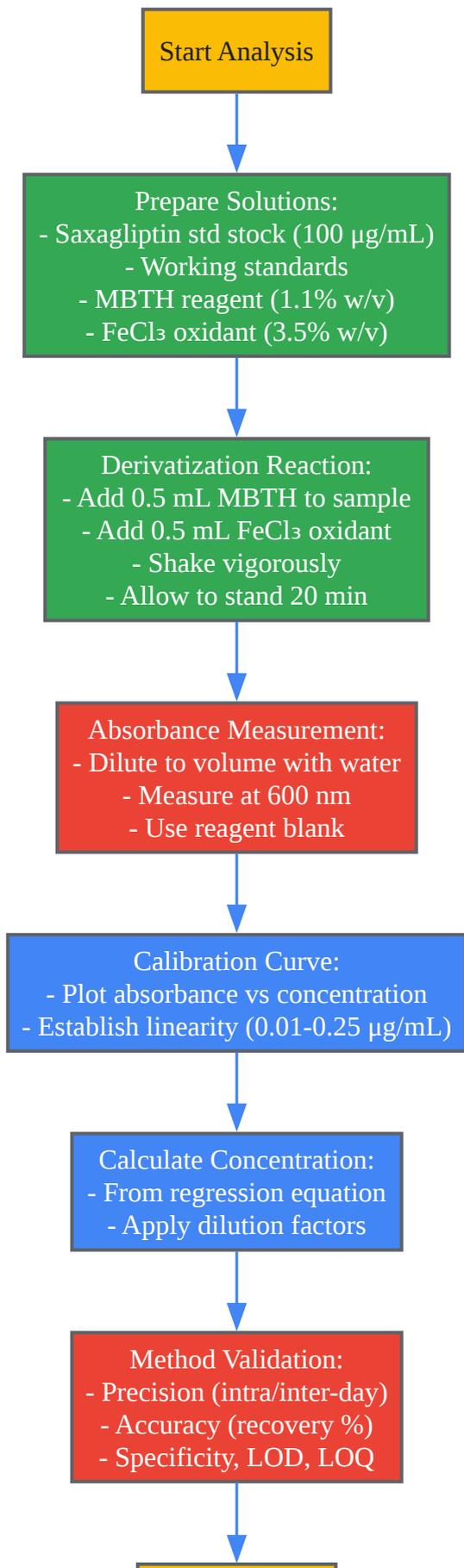
- **Working standard solution-1 (10 µg/mL):** Transfer 1.0 mL of stock solution to a 10 mL volumetric flask and dilute to volume with double distilled water.
- **Working standard solution-2 (0.1 µg/mL):** Transfer 0.1 mL of working standard solution-1 to a 10 mL volumetric flask and dilute to volume with double distilled water.
- **MBTH reagent solution (1.1% w/v):** Dissolve 110 mg of MBTH in 10 mL double distilled water.
- **Ferric chloride solution (3.5% w/v):** Dissolve 350 mg of ferric chloride in 10 mL double distilled water.

Calibration Curve Procedure

- Pipette aliquots (0.01, 0.05, 0.1, 0.15, 0.2, 0.25 mL) of working standard solution-1 (10 µg/mL) into a series of 10 mL volumetric flasks.
- Add 0.5 mL of MBTH reagent solution (1.1% w/v) to each flask.
- Add 0.5 mL of ferric chloride solution (3.5% w/v) to each flask.
- Shake each flask vigorously and allow to stand for 20 minutes at room temperature.
- Dilute to volume with double distilled water.
- Measure the absorbance of each solution at 600 nm against a reagent blank prepared similarly but without saxagliptin.
- Plot absorbance versus concentration to obtain the calibration curve.

Sample Preparation for Pharmaceutical Formulations

- Weigh and powder not less than 20 tablets of saxagliptin formulation.
- Accurately weigh powder equivalent to 10 mg of saxagliptin and transfer to a 100 mL volumetric flask.
- Add approximately 70 mL of double distilled water and sonicate for 15 minutes.
- Dilute to volume with double distilled water and mix well.
- Filter the solution through Whatman No. 41 filter paper, discarding the first few mL of filtrate.
- Dilute the filtrate appropriately to obtain a final concentration within the working range (0.01-0.25 µg/mL).
- Proceed with the derivatization reaction as described in the calibration curve procedure.



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Diagram 1: Experimental workflow for the spectrophotometric estimation of saxagliptin using MBTH reagent

Method Validation

The MBTH method for saxagliptin quantification was validated according to International Council for Harmonisation (ICH) guidelines to establish satisfactory performance characteristics for intended applications. The validation protocol comprehensively assessed key parameters including linearity, sensitivity, precision, accuracy, and robustness.

Linearity and Sensitivity

The method demonstrated excellent linearity over the concentration range of 0.01-0.25 µg/mL with a correlation coefficient (r^2) of 0.999, confirming proportional response to saxagliptin concentration. The high molar absorptivity and low Sandell's sensitivity values indicate excellent method sensitivity, capable of detecting and quantifying saxagliptin at trace levels.

Table 3: Method Validation Parameters for Saxagliptin-MBTH Assay

Validation Parameter	Results
Linearity Range (µg/mL)	0.01-0.25
Correlation Coefficient (r^2)	>0.999
Limit of Detection (LOD, µg/mL)	0.003
Limit of Quantification (LOQ, µg/mL)	0.01
Precision (% RSD, n=6)	

Validation Parameter	Results
Intra-day	<1.5%
Inter-day	<2.0%
Accuracy (% Recovery)	98.5-101.2%
Molar Absorptivity	High
Sandell's Sensitivity	Low

Precision and Accuracy

Method precision was evaluated through both intra-day and inter-day studies at three different concentration levels (0.05, 0.10, and 0.20 $\mu\text{g/mL}$). The relative standard deviation (%RSD) values were consistently below 2%, confirming acceptable method precision. Accuracy was determined through recovery studies by spiking pre-analyzed samples with known saxagliptin concentrations at 80%, 100%, and 120% levels. The percentage recovery values between 98.5% and 101.2% demonstrate excellent method accuracy without significant interference from formulation matrix components.

The method specificity was confirmed through comparison with placebo formulations containing all excipients except the active ingredient, demonstrating no interference at the measurement wavelength. Robustness was established by introducing small deliberate variations in MBTH concentration ($\pm 0.1\%$), ferric chloride concentration ($\pm 0.5\%$), and reaction time (± 2 minutes), with results confirming method reliability under normal operational variations.

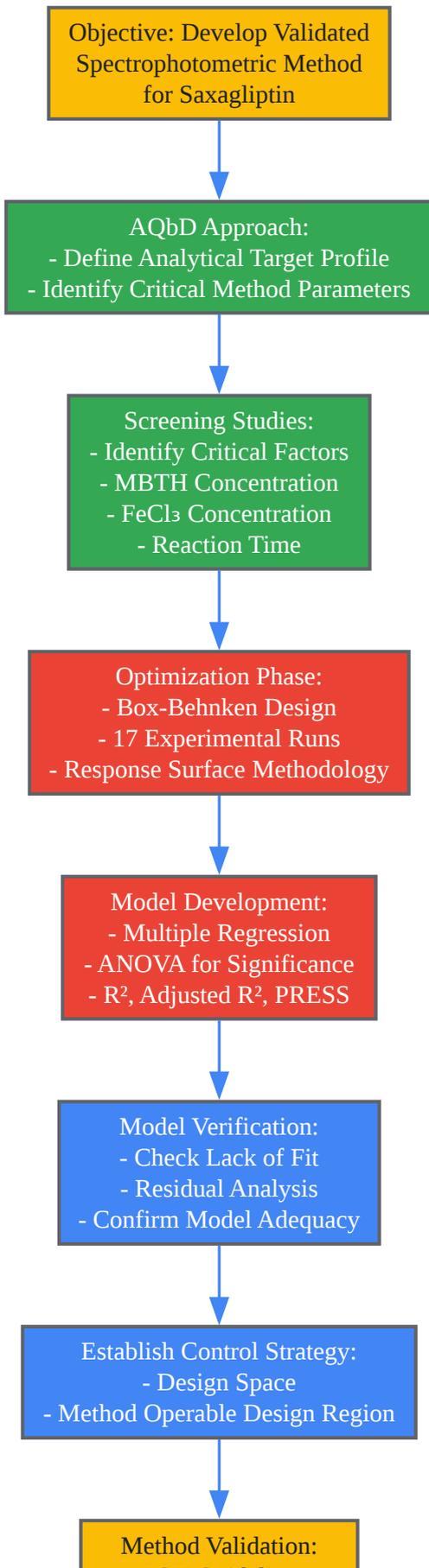
Applications in Pharmaceutical Analysis

The validated MBTH method has been successfully applied to the quantification of saxagliptin in commercial pharmaceutical formulations (Onglyza tablets, 5 mg strength). The assay results demonstrated excellent agreement with label claims, with percentage assay values of 100.27% for the MBTH method, confirming method suitability for routine quality control applications.

The method offers several practical advantages for pharmaceutical analysis:

- **Eco-friendly approach:** The method uses aqueous solutions throughout, eliminating need for hazardous organic solvents
- **Cost-effectiveness:** Minimal reagent consumption and simple instrumentation reduce operational costs
- **High throughput:** The straightforward procedure enables rapid analysis of multiple samples
- **Formulation compatibility:** No interference from common tablet excipients was observed
- **Stability:** The colored complex remains stable for several hours, allowing flexible analysis time

These attributes make the method particularly suitable for routine quality control in pharmaceutical manufacturing facilities, stability studies, and bioavailability testing where rapid, economical, yet reliable analysis is essential.



- ICH Guidelines
- Confirm Performance
Characteristics

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Diagram 2: AQB-D-based optimization strategy for method development

Troubleshooting and Technical Notes

Common Issues and Solutions

- **Low absorbance values:** This may indicate reagent degradation. Prepare fresh MBTH solution daily and protect from light. Verify ferric chloride solution is colorless; discard if yellow discoloration appears.
- **Poor reproducibility:** Ensure consistent reaction time and temperature across all samples. Use a timer for precise reaction control and maintain laboratory temperature at $25\pm 2^{\circ}\text{C}$.
- **Calibration curve nonlinearity:** Check pipette calibration for small volumes ($<100\ \mu\text{L}$). Use serial dilution techniques for accurate preparation of low concentration standards.
- **Precipitation in reaction mixture:** Filter the final solution through a $0.45\ \mu\text{m}$ syringe filter before measurement. Ensure complete mixing after each reagent addition.

Method Limitations

- The method is specific to compounds containing primary amine groups and may not be suitable for formulations containing multiple primary amine compounds.
- The working concentration range ($0.01\text{-}0.25\ \mu\text{g/mL}$) requires precise dilution of tablet extracts, necessitating careful technique for accurate results.
- Colored tablet coatings may interfere if extraction is incomplete; ensure sufficient sonication time and verify complete dissolution.

Safety Considerations

- While the method uses generally low-hazard reagents, standard laboratory safety practices should be followed including use of gloves and safety glasses.

- Although aqueous solutions are used predominantly, proper waste disposal procedures should be followed for metal-containing solutions (ferric chloride).

Conclusion

The developed spectrophotometric method utilizing MBTH as a derivatizing reagent provides a simple, sensitive, and environmentally friendly approach for the quantification of saxagliptin in pharmaceutical formulations. The systematic optimization using Box-Behnken design ensures robust method performance, while comprehensive validation confirms reliability for intended applications.

The method offers distinct advantages over existing techniques including minimal reagent consumption, elimination of organic solvents, high sensitivity with LOD of 0.003 µg/mL, and excellent precision with %RSD values below 2%. The successful application to commercial tablet formulations demonstrates practical utility for routine quality control in pharmaceutical manufacturing and stability assessment programs.

The incorporation of AQbD principles establishes a scientific foundation for method development, facilitating regulatory acceptance and method transfer between laboratories. This approach can serve as a template for development of similar methods for other pharmaceutical compounds containing primary amine functional groups.

To cite this document: Smolecule. [Comprehensive Application Notes and Protocols: Spectrophotometric Estimation of Saxagliptin Using MBTH Reagent]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b549034#spectrophotometric-estimation-of-saxagliptin-with-mbth>]

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